molecular formula C11H16O B045051 4-tert-Amylphenol CAS No. 80-46-6

4-tert-Amylphenol

Cat. No.: B045051
CAS No.: 80-46-6
M. Wt: 164.24 g/mol
InChI Key: NRZWYNLTFLDQQX-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-tert-Amylphenol, also known as p-tert-Amylphenol, is a chemical compound that has been identified as an endocrine-disrupting chemical . It has been used as an estrogen receptor (ER) ligand , indicating that its primary target is the estrogen receptor, a nuclear receptor that is activated by the hormone estrogen.

Mode of Action

As an estrogen receptor ligand, this compound binds to the estrogen receptor, mimicking the effects of estrogen . This binding can lead to changes in the transcription of genes regulated by the estrogen receptor, potentially leading to a variety of physiological effects.

Biochemical Pathways

These could include pathways involved in cell growth, differentiation, and reproduction .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its role as an estrogen receptor ligand. It could potentially lead to changes in cell growth and differentiation, reproductive processes, and other physiological functions regulated by estrogen . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its lipophilic nature means that it may accumulate in fatty tissues, potentially leading to long-term exposure . Additionally, it is considered a persistent toxic environmental contaminant , suggesting that it may have long-lasting effects in the environment. Its action can also be influenced by factors such as pH, temperature, and the presence of other chemicals.

Biochemical Analysis

. .

Biochemical Properties

4-tert-Amylphenol plays a significant role in biochemical reactions. It has been used as an estrogen receptor (ER) ligand , indicating that it can bind to and activate ER, a protein involved in regulating gene expression in response to estrogen hormones .

Cellular Effects

The binding of this compound to ER can influence cell function. By activating ER, it can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules like ER. This binding can lead to the activation of ER, potentially influencing gene expression and other cellular processes .

Preparation Methods

4-tert-Amylphenol can be synthesized through the reaction of phenol with tert-amyl alcohol in the presence of anhydrous aluminum chloride as a catalyst. The reaction is typically carried out in petroleum ether solvent at temperatures below 20°C. The resulting product is then purified by recrystallization from petroleum ether . Industrial production methods follow similar procedures, ensuring high purity and yield.

Chemical Reactions Analysis

4-tert-Amylphenol undergoes several types of chemical reactions, including:

    Substitution Reactions: The phenolic hydroxyl group can participate in esterification and etherification reactions.

    Oxidation Reactions: It can be oxidized to form quinones.

    Reduction Reactions: The aromatic ring can undergo hydrogenation under specific conditions.

    Condensation Reactions: The hydroxyl group can react with carboxylic acids to form esters.

Common reagents used in these reactions include sulfuric acid for esterification, hydrogen gas for reduction, and various oxidizing agents for oxidation reactions. Major products formed from these reactions include esters, ethers, and quinones .

Comparison with Similar Compounds

4-tert-Amylphenol is similar to other alkylphenols such as 4-tert-butylphenol and 4-tert-octylphenol. it is unique due to its specific tert-amyl group, which imparts distinct chemical and physical properties. For instance, this compound has a higher boiling point and different solubility characteristics compared to its analogs .

Similar compounds include:

Properties

IUPAC Name

4-(2-methylbutan-2-yl)phenol
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InChI

InChI=1S/C11H16O/c1-4-11(2,3)9-5-7-10(12)8-6-9/h5-8,12H,4H2,1-3H3
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InChI Key

NRZWYNLTFLDQQX-UHFFFAOYSA-N
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Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)O
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Molecular Formula

C11H16O
Record name P-TERT-PENTYLPHENOL
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Related CAS

31366-95-7 (mono-hydrochloride salt), 53404-18-5 (mono-potassium salt)
Record name 4-(1,1-Dimethylpropyl)phenol
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DSSTOX Substance ID

DTXSID8021771
Record name 4-(2-Methylbutan-2-yl)phenol
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Molecular Weight

164.24 g/mol
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Physical Description

P-tert-pentylphenol appears as colorless needles or beige solid. (NTP, 1992), Liquid; Liquid, Other Solid, White solid; [HSDB] Colorless or beige solid; [CAMEO] Off-white flakes; [MSDSonline]
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Record name Phenol, 4-(1,1-dimethylpropyl)-
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Boiling Point

504.5 °F at 760 mmHg ; 280 °F at 15 mmHg; 491-513 °F (NTP, 1992), 262.5 °C, Boiling point: 248-250 °C at 740 mm Hg; 138.5 °C at 15 mm Hg; 112-120 °C at 3 mm Hg
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Record name 4-(1,1-Dimethylpropyl)phenol
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Flash Point

232 °F (NTP, 1992), 232 °F (111 °C) (Open cup)
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Solubility

less than 1 mg/mL at 79 °F (NTP, 1992), Soluble in alcohol, ether, benzene, chloroform., In water, 1.68X10+2 m/L at 25 °C
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Density

0.9624 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.962 at 20 °C/4 °C
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Vapor Pressure

2.00X10-3 mm Hg at 25 °C (ext)
Record name 4-(1,1-Dimethylpropyl)phenol
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Impurities

2-tert-amylphenol, 2,4-di-tert-amylphenol
Record name 4-(1,1-Dimethylpropyl)phenol
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Color/Form

White crystals, Colorless needles

CAS No.

80-46-6
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Melting Point

190 to 205 °F (NTP, 1992), 94-95 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4-tert-Amylphenol considered a substance of concern by the European Union?

A1: this compound is classified as an endocrine disruptor, meaning it can interfere with the normal functioning of hormones in living organisms. [] The European Chemicals Agency (ECHA) has flagged its endocrine disrupting properties as a cause for concern, leading to its inclusion on the EU’s list of substances of very high concern. []

Q2: How can this compound be detected and quantified in environmental samples?

A2: A new analytical method utilizing Fabric Phase Sorptive Extraction (FPSE) coupled with High-Performance Liquid Chromatography and Ultraviolet Detection (HPLC-UV) has been successfully developed and validated for the analysis of this compound in environmental matrices such as water and soil. [] This method demonstrates high extraction efficiency and low detection limits, making it suitable for monitoring this compound in various environmental samples. []

Q3: What are the energetic consequences of the tert-amyl group's position relative to the hydroxyl group in this compound?

A3: Thermochemical studies have revealed the energetic contributions of interactions between the tert-amyl and hydroxyl groups in different positions on the phenol ring. [] In the gas phase, the interaction energy is strongest (12.5 kJ/mol) when the tert-amyl group is ortho to the OH, indicating a significant steric interaction. [] A weaker interaction energy is observed in the para position (1.7 kJ/mol), while the meta interaction falls in between at 2.6 kJ/mol. [] This information contributes to a better understanding of structure-property relationships in substituted phenols and can be used to improve group-contribution methodologies for predicting thermodynamic properties. []

Q4: What are the potential implications of this compound's presence in environmental samples?

A4: While the provided research focuses on analytical methods and thermodynamic properties, the classification of this compound as an endocrine disruptor raises concerns about its potential impact on ecosystems and human health. [] Endocrine disruptors can have wide-ranging effects on reproduction, development, and metabolism, highlighting the need for further research on the compound's fate, transport, and ecotoxicological effects.

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